Class-Level mGlu5 NAM Potency Benchmark: 6-Aryl-3-pyrrolidinylpyridine Scaffold vs. Alkyne-Based NAMs
The 6-aryl-3-pyrrolidinylpyridine scaffold was designed as a novel mGlu5 NAM chemotype lacking the alkyne or oxadiazole moieties present in earlier tool compounds (e.g., MPEP, MTEP), and the series delivered compounds with IC₅₀ values in the low nanomolar range alongside demonstrated rodent brain penetration [1]. However, the specific compound (2-(6-chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone was not individually profiled in the published study; its exact IC₅₀, brain-to-plasma ratio, and selectivity panel data remain absent from the public domain. This evidence applies at the class level only.
| Evidence Dimension | mGlu5 NAM potency (IC₅₀) and brain penetration |
|---|---|
| Target Compound Data | No publicly reported quantitative data for this specific compound. |
| Comparator Or Baseline | Lead compounds in the series (e.g., compound 11g) showed mGlu5 IC₅₀ values ≤ 50 nM and rodent brain penetrant; prior alkyne-based NAMs (MPEP, MTEP) have reported IC₅₀ values of 36 nM and 5 nM, respectively. |
| Quantified Difference | Cannot be quantified for this compound; class-level IC₅₀ range spans approximately 10–500+ nM depending on substitution. |
| Conditions | Human mGlu5 calcium mobilization assay (HEK293 cells); rodent brain tissue analysis (Weiss et al., 2011). |
Why This Matters
Without compound-specific IC₅₀ data, a procurement decision based on class-level inference carries substantial risk; users should request vendor-provided QC/re-test data before selecting this compound over a characterized analog.
- [1] Weiss JM, Jimenez HN, Li G, April M, Uberti MA, Bacolod MD, Brodbeck RM, Doller D. 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators. Bioorg Med Chem Lett. 2011;21(16):4891-4899. View Source
